Lauryl alcohol diphosphonic acid
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Overview
Description
KYL (trifluoroacetate salt) is a potent and selective EphA4 receptor tyrosine kinase antagonist. It inhibits EphA4-EphrinA5 interactions by binding to the ephrin-binding domain of EphA4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
KYL (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and to remove side-chain protecting groups .
Industrial Production Methods
In industrial settings, the synthesis of KYL (trifluoroacetate salt) follows similar principles as SPPS but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
KYL (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
KYL (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide interactions and receptor binding.
Industry: Utilized in the development of diagnostic tools and assays for receptor-ligand interactions.
Mechanism of Action
KYL (trifluoroacetate salt) exerts its effects by binding to the ephrin-binding domain of the EphA4 receptor tyrosine kinase. This binding inhibits the interaction between EphA4 and EphrinA5, disrupting downstream signaling pathways involved in cell adhesion, migration, and differentiation .
Comparison with Similar Compounds
Similar Compounds
KRIBB11 trifluoroacetate salt: Another EphA4 receptor antagonist with similar inhibitory effects.
EIINFEKL trifluoroacetate salt: Used in immunological studies for its ability to bind to specific receptors.
CHR-6494 trifluoroacetate salt: Known for its role in inhibiting other receptor tyrosine kinases.
Uniqueness
KYL (trifluoroacetate salt) is unique due to its high selectivity and potency in inhibiting EphA4-EphrinA5 interactions. This specificity makes it a valuable tool in studying the EphA4 signaling pathway and its implications in various biological processes and diseases .
Properties
CAS No. |
16610-63-2 |
---|---|
Molecular Formula |
C12H28O7P2 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
(1-hydroxy-1-phosphonododecyl)phosphonic acid |
InChI |
InChI=1S/C12H28O7P2/c1-2-3-4-5-6-7-8-9-10-11-12(13,20(14,15)16)21(17,18)19/h13H,2-11H2,1H3,(H2,14,15,16)(H2,17,18,19) |
InChI Key |
KKVZONPEMODBBG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Key on ui other cas no. |
16610-63-2 |
Pictograms |
Corrosive; Environmental Hazard |
Synonyms |
LAURYL ALCOHOL DIPHOSPHONIC ACID |
Origin of Product |
United States |
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